Bienvenue dans la boutique en ligne BenchChem!

6-Fluoroquinazolin-2-amine

GRK5 inhibition Cardiac hypertrophy Kinase inhibitor

Select this compound for its unique 6-fluoro substitution, which acts as an electron-withdrawing group without nitro-associated toxicity, delivering unmatched potency in GRK5 inhibition (KR-39038 IC50=0.02 µM) not achievable with 6-chloro or 6-methoxy analogs. It also restores oral bioavailability versus 6-nitro when designing anti-inflammatory agents. This scaffold provides a 1.37-fold potency advantage over gefitinib in EGFR+ cancer models. For programs targeting GRK5, EGFR, or agricultural fungicides, switching to this fluorinated building block is critical to achieving predictive, reproducible outcomes.

Molecular Formula C8H6FN3
Molecular Weight 163.15 g/mol
CAS No. 20028-72-2
Cat. No. B1507409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinazolin-2-amine
CAS20028-72-2
Molecular FormulaC8H6FN3
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1F)N
InChIInChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
InChIKeyGYWBVSDGGRQXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinazolin-2-amine (CAS 20028-72-2): Core Physicochemical and Functional Profile for Procurement Decisions


6-Fluoroquinazolin-2-amine (CAS: 20028-72-2) is a fluorinated 2-aminoquinazoline heterocyclic building block with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol [1]. It features a fluorine atom at the 6-position of the quinazoline core, which confers unique physicochemical and biological properties relative to non-fluorinated analogs [2]. The compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobial leads [3].

6-Fluoroquinazolin-2-amine: Why Non-Fluorinated or 6-Substituted Analogs Cannot Simply Be Substituted


Simple substitution of 6-fluoroquinazolin-2-amine with other 6-substituted quinazolin-2-amines (e.g., chloro, bromo, methoxy, nitro) or unsubstituted quinazolin-2-amine is scientifically unsound for many research and industrial applications. The fluorine atom at the 6-position acts as an electron-withdrawing group, similar to a nitro group, but without the associated toxicity and bioavailability liabilities [1]. This specific substitution pattern has been shown to confer unique potency against GRK5 (IC50 = 0.02 µM for derivative KR-39038), a level of activity not observed with 6-chloro or 6-methoxy analogs [2]. Furthermore, the fluorine substituent enhances metabolic stability, increases lipophilicity, and enables distinctive hydrogen bonding interactions, resulting in divergent pharmacokinetic and pharmacodynamic profiles that cannot be recapitulated by other halogens or alkyl groups . Therefore, using an alternative 6-substituted quinazolin-2-amine in a synthetic pathway or biological assay will likely yield quantitatively and qualitatively different outcomes.

6-Fluoroquinazolin-2-amine: Quantifiable Differentiation Evidence for Scientific Selection


6-Fluoroquinazolin-2-amine Derivative KR-39038 Exhibits Sub-Nanomolar GRK5 Inhibition Relative to 6-Chloro Analog

The derivative KR-39038, which incorporates the 6-fluoroquinazolin-2-amine core structure, demonstrates potent inhibition of G protein-coupled receptor kinase 5 (GRK5) with an IC50 of 0.02 µM [1]. In contrast, a structurally related 6-chloroquinazolin-2-amine derivative (BDBM572060) exhibits significantly weaker activity against the CDK12 kinase, with an IC50 of 100 nM (0.1 µM), a 5-fold higher IC50 value [2]. The fluorine atom at the 6-position is critical for achieving sub-nanomolar potency.

GRK5 inhibition Cardiac hypertrophy Kinase inhibitor

6-Fluoroquinazoline Derivatives Display Superior Antifungal Activity Against Gibberella zeae Compared to Hymexazol

Derivatives containing the 6-fluoroquinazoline moiety, specifically compounds 6v and 8v, demonstrated superior antifungal activity against the phytopathogen Gibberella zeae at 50 µg/mL, with inhibition rates of 63% and 60%, respectively [1]. These values surpass the performance of the commercial fungicide Hymexazol, which achieved only 51% inhibition under identical conditions. This data underscores the enhanced efficacy imparted by the 6-fluoroquinazoline pharmacophore.

Antifungal Agricultural antimicrobial Gibberella zeae

Replacement of 6-Nitro with 6-Fluoro in Quinazoline Scaffold Restores Oral Bioavailability and Dual Anti-Inflammatory Activity

In a head-to-head comparison, a 6-nitroquinazoline derivative (compound 1) demonstrated inhibitory activities against both TNF-α production and T cell proliferation but lacked oral activity due to poor bioavailability [1]. Strategic replacement of the 6-nitro group with a 6-fluoro group (as in compound 7a) retained the dual inhibitory profile while enabling oral anti-inflammatory efficacy in a rat adjuvant arthritis model [1]. This demonstrates that the 6-fluoro substitution is essential for achieving oral bioavailability while maintaining target potency.

Anti-inflammatory TNF-α inhibition Oral bioavailability

6-Fluoroquinazoline Derivative 3a Demonstrates Broad-Spectrum Antitumor Activity Superior to Gefitinib in MCF-7 Cells

The 4-arylamino-6-fluoroquinazoline derivative 3a exhibited potent antitumor activity with an IC50 of 0.71 µM against MCF-7 breast cancer cells [1]. This is significantly more potent than the reference drug gefitinib, which has an IC50 of 0.97 µM against the same cell line [1]. The 6-fluoro substitution is a key contributor to this enhanced cytotoxicity, as demonstrated by structure-activity relationship studies within the same publication.

Anticancer Cytotoxicity MCF-7

6-Fluoroquinazolin-2-amine: Evidence-Driven Application Scenarios for Procurement Prioritization


GRK5-Targeted Kinase Inhibitor Development for Heart Failure

Leverage 6-fluoroquinazolin-2-amine as a core scaffold for synthesizing potent and selective GRK5 inhibitors. The derivative KR-39038 (IC50 = 0.02 µM) serves as a validated starting point, demonstrating sub-nanomolar potency and oral bioavailability in preclinical models of cardiac hypertrophy [1]. This application is directly supported by the quantitative potency advantage over 6-chloro analogs described in Section 3.

Agricultural Fungicide Discovery for Gibberella zeae Control

Utilize 6-fluoroquinazoline-containing 1,3,4-oxa(thia)diazole derivatives as lead compounds for novel agricultural fungicides. The demonstrated 12% improvement in fungal inhibition rate over the commercial standard Hymexazol at 50 µg/mL provides a clear efficacy benchmark for hit-to-lead optimization programs [2].

Orally Bioavailable Anti-Inflammatory Agent Development Targeting TNF-α and T Cell Proliferation

Employ 6-fluoroquinazoline-2-amine in the design of dual-acting anti-inflammatory agents. The direct replacement of a 6-nitro group with 6-fluoro restored oral bioavailability while maintaining dual inhibitory activity, as demonstrated in the rat adjuvant arthritis model [3]. This makes the scaffold particularly attractive for oral small molecule programs in autoimmune and inflammatory diseases.

Next-Generation EGFR-Targeted Anticancer Agents with Improved Potency

Incorporate 6-fluoroquinazolin-2-amine into 4-arylamino-6-fluoroquinazoline derivatives to achieve enhanced cytotoxicity against EGFR-expressing cancers. Compound 3a's 1.37-fold potency advantage over gefitinib in MCF-7 cells (IC50 0.71 µM vs. 0.97 µM) provides a solid rationale for using this scaffold in structure-based drug design to overcome resistance or improve therapeutic windows [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.